7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-
Description
The compound "7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-" is a modified furanocoumarin derivative characterized by a sulfonamide (-SO₂NH₂) group at position 4, a methoxy (-OCH₃) group at position 9, and a 7-oxo (keto) moiety. This structure distinguishes it from well-known furanocoumarins like methoxsalen (9-methoxy-7H-furo[3,2-g]chromen-7-one, CAS 298-81-7), which lacks the sulfonamide group and instead features a simple oxygen substituent at position 4 .
Properties
CAS No. |
63581-29-3 |
|---|---|
Molecular Formula |
C12H9NO6S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide |
InChI |
InChI=1S/C12H9NO6S/c1-17-11-9-7(4-5-18-9)12(20(13,15)16)6-2-3-8(14)19-10(6)11/h2-5H,1H3,(H2,13,15,16) |
InChI Key |
HSMONJNNBAGERF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)N)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 7H-Furo[3,2-g]benzopyran-4-sulfonamide, 9-methoxy-7-oxo- typically involves multi-step organic synthesis starting from appropriately substituted furocoumarin precursors. The key steps include:
- Formation of the furo[3,2-g]benzopyran core via condensation or cyclization methods.
- Introduction of the sulfonyl chloride group at the 4-position.
- Conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia or amines.
- Functionalization at the 9-position with a methoxy group and installation of the keto group at the 7-position.
Specific Synthetic Routes
Synthesis via Sulfonyl Chloride Intermediate
One established approach involves preparing the sulfonyl chloride derivative first, followed by conversion to the sulfonamide:
This method is favored due to the sulfonyl chloride's reactivity, allowing efficient formation of sulfonamide bonds.
Condensation of Kellinone with Malonic Acid Derivatives
Related furocoumarin systems have been synthesized by condensation reactions involving kellinone and malonic acid derivatives, forming the benzopyran core with subsequent functionalization:
This approach allows structural diversity and access to pharmacologically interesting amides.
Reaction Conditions and Yields
| Method | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonyl chloride intermediate | Chlorosulfonation at 0-25 °C, then amination at room temp | 60-85 | Requires careful control of moisture |
| Condensation with malonic acid | Heating at 100-150 °C under reflux | 50-75 | Multi-step, may require purification |
Research Findings and Analysis
The sulfonyl chloride intermediate (CAS 56201-56-0) is a key precursor, well-characterized with a molecular weight of 314.7 g/mol and stable under controlled conditions. Its preparation is critical for subsequent sulfonamide formation.
The sulfonamide formation step is generally performed in anhydrous solvents to avoid hydrolysis of the sulfonyl chloride and is typically high yielding when using ammonia or primary amines.
The presence of the methoxy and keto groups influences the reactivity of the core structure, necessitating selective reaction conditions to avoid side reactions.
Literature reports highlight that derivatives of furo[3,2-g]benzopyran sulfonamides exhibit promising biological activities, which justifies the development of efficient synthetic methods.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Sulfonyl Chloride Intermediate Route | Chlorosulfonation → Amination | High specificity and yield | Moisture sensitive, requires careful handling |
| Condensation of Kellinone Derivatives | Condensation → Functionalization | Versatile for derivative synthesis | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The sulfonamide and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features of "7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-" with analogous furanocoumarins:
Notes:
- The sulfonamide group in the target compound introduces sulfur and nitrogen, increasing molecular weight and polarity compared to methoxsalen.
- The 4,9-dimethoxy derivative (C₁₃H₁₀O₅) shows enhanced lipophilicity due to dual methoxy groups, while the butoxy substituent (C₁₅H₁₄O₄) further extends hydrophobicity .
Physicochemical Properties
- Solubility : Methoxsalen is poorly water-soluble (0.1 mg/mL), while sulfonamide derivatives typically exhibit improved aqueous solubility due to ionizable -SO₂NH₂ groups.
- LogP : Predicted LogP values (via XlogP3):
Biological Activity
Overview
7H-Furo[3,2-g]benzopyran-4-sulfonamide, 9-methoxy-7-oxo- is a complex organic compound belonging to the furocoumarin class. Its unique structure incorporates a furan ring fused with a benzopyran system, along with a sulfonamide group and a methoxy substituent. This molecular configuration suggests potential biological activities that merit exploration in medicinal chemistry and pharmacology.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 283.29 g/mol
- CAS Number : 63581-29-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan ring.
- Introduction of the benzopyran moiety.
- Addition of the sulfonamide group through sulfonation reactions.
- Methoxylation and oxidation to achieve the final product.
Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial for optimizing yield and purity .
Biological Activity
Research indicates that compounds similar to 7H-Furo[3,2-g]benzopyran exhibit various biological activities, particularly in anticancer research:
Anticancer Activity
A study tested several derivatives of furocoumarins, including related compounds to 7H-Furo[3,2-g]benzopyran-4-sulfonamide, for their antiproliferative effects against various cancer cell lines (A-549, MCF7, and HCT-116). Notably:
- Compounds showed IC values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines.
- These values were comparable to doxorubicin (IC = 0.04 and 0.06 μmol/mL) .
Radical Scavenging Activity
The compound also demonstrated moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties .
Case Studies
-
Study on Antiproliferative Effects :
- Objective : To evaluate the anticancer potential of furocoumarin derivatives.
- Method : In vitro assays were performed on A-549 and HCT-116 cell lines.
- Results : Several derivatives exhibited significant cytotoxicity, indicating that structural modifications can enhance biological activity.
-
Antioxidant Activity Assessment :
- Objective : To assess the radical-scavenging capabilities of selected furocoumarins.
- Method : DPPH assay was conducted at various concentrations.
- Results : The tested compounds showed varying degrees of antioxidant activity, highlighting the importance of functional groups in enhancing efficacy.
Comparative Analysis
| Compound Name | Structure | IC (μmol/mL) | Activity Type |
|---|---|---|---|
| Doxorubicin | Doxorubicin Structure | 0.04 (A-549) | Anticancer |
| Compound A | Compound A Structure | 0.02 (A-549) | Anticancer |
| Compound B | Compound B Structure | 0.08 (HCT-116) | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
